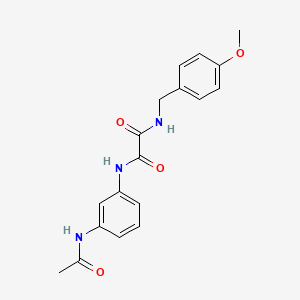![molecular formula C24H25N3O2 B2403993 N-((4-(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)シクロヘキシル)メチル)ベンゾフラン-2-カルボキサミド CAS No. 1207008-21-6](/img/structure/B2403993.png)
N-((4-(1-メチル-1H-ベンゾ[d]イミダゾール-2-イル)シクロヘキシル)メチル)ベンゾフラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H25N3O2 and its molecular weight is 387.483. The purity is usually 95%.
BenchChem offers high-quality N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌および抗マイコバクテリア活性
イミダゾール誘導体は、抗菌および抗マイコバクテリア特性を示すことが実証されています。研究者は、イミダゾール環を含む化合物を合成し、結核菌を含む細菌株に対する有効性を評価してきました。 この化合物の抗菌剤としての可能性をさらに探求する研究は、価値があります .
抗炎症効果
イミダゾール系化合物は、その抗炎症活性について研究されています。 炎症性経路を調節することにより、これらの分子は、関節炎、炎症性腸疾患、およびその他の炎症性疾患などの状態における治療効果を提供する可能性があります .
抗腫瘍特性
特定のイミダゾール誘導体は、抗腫瘍効果を示します。研究者は、さまざまな癌の種類に対する化学療法剤としての可能性を探ってきました。 私たちの化合物が腫瘍細胞株に与える影響を調査することは、貴重な洞察を提供する可能性があります .
抗糖尿病の可能性
イミダゾールを含む化合物は、抗糖尿病特性について研究されています。これらは、グルコース代謝、インスリン感受性、および関連する経路に影響を与える可能性があります。 さらなる研究により、私たちの化合物が同様の効果を持っているかどうかを明らかにすることができます .
抗酸化活性
イミダゾール誘導体は、しばしば抗酸化特性を持っています。これらの分子は、フリーラジカルを捕捉し、細胞を酸化損傷から保護することができます。 私たちの化合物の抗酸化能力を評価することは価値があるでしょう .
その他の用途
上記の分野以外にも、イミダゾールを含む化合物は、さまざまな用途があります。
要約すると、私たちの化合物は、さまざまな科学分野で有望であり、さらなる調査により、その潜在能力を完全に明らかにすることができます。 研究者は、その作用機序、毒性プロファイル、および臨床応用を探求する必要があります . 🌟
作用機序
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be varied and dependent on the specific biological activity being exhibited.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with key functional groups in the target molecule . The specific interactions and resulting changes would depend on the nature of the target and the specific biological activity being exhibited.
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
Imidazole is known to be a highly soluble compound, suggesting that it could have good bioavailability . The specific ADME properties would depend on various factors, including the compound’s structure, the route of administration, and the individual’s physiological characteristics.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, the effects could be varied and dependent on the specific biological activity being exhibited .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility suggests that it could be influenced by the pH and polarity of its environment . Additionally, certain reaction conditions, such as the presence of an oxidant, can influence the synthesis of imidazole derivatives . The compound’s stability could also be influenced by light, temperature, and humidity .
特性
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-27-20-8-4-3-7-19(20)26-23(27)17-12-10-16(11-13-17)15-25-24(28)22-14-18-6-2-5-9-21(18)29-22/h2-9,14,16-17H,10-13,15H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCARQYCMWIEQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2403915.png)
![N-(3-chlorophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403916.png)




![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)
![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)


